Target Selectivity Profiling: Negligible Activity at TAAR5 and PPARγ Confirms a Clean Background for CNS Target Discovery
In ChEMBL/BindingDB curated assays, 9-Amino-5-azaspiro[3.5]nonan-6-one demonstrates minimal off-target activity against two common liability targets: mouse trace amine-associated receptor 5 (TAAR5) and human peroxisome proliferator-activated receptor gamma (PPARγ) [1][2]. This clean profile is a critical differentiator for a CNS-focused building block, as it reduces the risk of compound-derived assay interference. In contrast, many drug-like small molecules exhibit promiscuous binding at these sites, which can confound early hit validation.
| Evidence Dimension | Agonist activity at mouse TAAR5 |
|---|---|
| Target Compound Data | EC50 > 10,000 nM |
| Comparator Or Baseline | Typical hit compound activity (reference range for active agonists) |
| Quantified Difference | > 10,000 nM (effectively inactive) |
| Conditions | HEK293 cells expressing mouse TAAR5, cAMP accumulation BRET assay after 20 mins [1] |
Why This Matters
This data assures medicinal chemists that the scaffold itself does not carry significant, confounding biological activity, increasing confidence in its use as a clean starting point for fragment-based or targeted library synthesis.
- [1] BindingDB Entry BDBM50227351 (ChEMBL3628706). Agonist activity at mouse TAAR5. 2025. View Source
- [2] BindingDB Entry for PPARγ binding. Binding affinity of compound to human PPARγ. 2025. View Source
